5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride
CAS No.:
Cat. No.: VC0539115
Molecular Formula: C14H19ClN8OS
Molecular Weight: 382.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19ClN8OS |
|---|---|
| Molecular Weight | 382.9 g/mol |
| IUPAC Name | 5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride |
| Standard InChI | InChI=1S/C14H18N8OS.ClH/c1-9-17-13(15)12-14(18-9)22(20-19-12)7-10-6-21(3-4-23-10)8-11-16-2-5-24-11;/h2,5,10H,3-4,6-8H2,1H3,(H2,15,17,18);1H/t10-;/m1./s1 |
| Standard InChI Key | KNBIGIZPAKPDTF-HNCPQSOCSA-N |
| Isomeric SMILES | CC1=NC(=C2C(=N1)N(N=N2)C[C@H]3CN(CCO3)CC4=NC=CS4)N.Cl |
| SMILES | CC1=NC(=C2C(=N1)N(N=N2)CC3CN(CCO3)CC4=NC=CS4)N.Cl |
| Canonical SMILES | CC1=NC(=C2C(=N1)N(N=N2)CC3CN(CCO3)CC4=NC=CS4)N.Cl |
| Appearance | Solid powder |
Introduction
Chemical Identity and Nomenclature
Primary Identification
5-Methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride represents a complex heterocyclic compound with multiple functional groups. This compound is also known by the identifier PF-04671536 hydrochloride in research literature, indicating its development by Pfizer pharmaceuticals . The compound consists of a triazolopyrimidine core structure with several functional groups including morpholine and thiazole moieties, presenting a sophisticated molecular architecture designed for specific biological targeting.
Registry Information and Identifiers
Structural Characteristics
Chemical Composition and Properties
The molecular structure of this compound incorporates multiple heterocyclic rings, creating a complex three-dimensional architecture with specific chirality at the morpholine ring. The chemical and physical properties define its behavior in biological systems and influence its pharmacokinetic profile.
Table 2: Chemical and Physical Properties
The compound features a particular stereochemistry with the (2R) configuration at the morpholine ring, which is likely critical for its biological activity and target selectivity. This specific stereocenter suggests that the spatial arrangement of the molecule plays an essential role in its interaction with biological targets .
Structural Representations
The compound can be represented through various chemical notation systems that provide a standardized way to encode its structural information. These representations are crucial for computational chemistry, database searching, and structure-activity relationship studies.
Table 3: Structural Representations
Pharmacological Activity
Mechanism of Action
5-Methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride functions primarily as a phosphodiesterase (PDE) inhibitor with remarkable selectivity. Its mechanism revolves around specific inhibition of the PDE8 enzyme family, particularly the PDE8A and PDE8B isoforms. This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to elevated intracellular cAMP levels in target tissues .
The compound demonstrates exceptional potency in its primary mechanism, with IC50 values of 1.3 nM for PDE8B and 1.9 nM for PDE8A, marking it as one of the most potent selective PDE8 inhibitors reported in the scientific literature . This high potency is complemented by a remarkable selectivity profile, as the compound shows minimal activity against other PDE family members, with IC50 values greater than 10 μM for non-PDE8 phosphodiesterases .
Pharmacological Effects
The pharmacological effects of this compound stem directly from its selective PDE8 inhibition and subsequent elevation of cAMP levels in specific tissues. Research data indicate that the compound has particularly important effects on pancreatic function relevant to diabetes research.
One of the most significant pharmacological effects observed is the compound's ability to increase glucose-dependent insulin secretion from human pancreatic islet cells . This property suggests potential utility in the treatment of type 2 diabetes, where impaired insulin secretion contributes to disease pathophysiology. The glucose-dependent nature of this effect is particularly valuable, as it suggests the compound may enhance insulin secretion when blood glucose levels are elevated while having minimal effects during normoglycemic conditions, potentially reducing hypoglycemia risk.
The compound's pharmacokinetic profile includes oral bioavailability, which represents an important advantage for potential therapeutic applications, allowing for non-invasive administration . This property enhances its potential value as a research tool and possible drug candidate.
Research Applications
As a selective PDE8 inhibitor, this compound serves as a valuable research tool for investigating the physiological roles of PDE8 enzymes. The high selectivity over other PDE family members allows researchers to specifically probe PDE8-mediated signaling pathways without confounding effects from inhibition of other phosphodiesterases.
Synthesis and Characterization
Synthetic Approaches
The synthesis of 5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride typically involves a multi-step synthetic route utilizing specific reagents and reaction conditions to ensure stereoselectivity and high yield. The synthetic pathway generally incorporates the following key aspects:
The synthesis typically involves multiple steps that carefully incorporate the specific functional groups present in the final molecule, including the thiazole and morpholine moieties. Common synthetic approaches utilize thiazoles and morpholines as starting materials, which are then combined through various chemical transformations to construct the triazolopyrimidine core structure.
Achieving the correct stereochemistry at the morpholine ring (2R configuration) requires careful control of reaction conditions, potentially involving chiral auxiliaries or starting from enantiomerically pure precursors. Temperature control, solvent selection, and precise reaction timing are critical factors for ensuring high yields and purity in the synthesis of this complex molecule.
The development of this compound was reported by DeNinno et al. in a 2012 publication in Bioorganic & Medicinal Chemistry Letters, which likely contains detailed synthetic protocols and structure-activity relationship studies .
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the identity, purity, and structural features of the synthesized compound. Multiple complementary techniques are typically employed for this purpose:
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and structural confirmation of the synthesized compound. Both proton (¹H) and carbon (¹³C) NMR are typically used to verify the expected structural features.
Mass Spectrometry (MS) offers precise molecular weight determination and fragmentation patterns that help confirm the molecular formula and structure. The expected molecular ion for the free base would appear at m/z 346.41, with characteristic fragmentation patterns reflecting the heterocyclic structure .
High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the final compound, with commercial preparations typically exceeding 98% purity. This technique can also be used to monitor reaction progress during synthesis and to separate stereoisomers if necessary .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume